N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine with hydrobromic acid to form the hydrobromide salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing heterocycles.
Substitution: Derivatives with different functional groups replacing the imine group.
Scientific Research Applications
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar structural features.
1,2,3-Thiadiazole: Another isomeric form of thiadiazole with different properties.
1,2,5-Thiadiazole: Yet another isomer with unique characteristics.
Uniqueness
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 |
Source
|
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 |
Source
|
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.